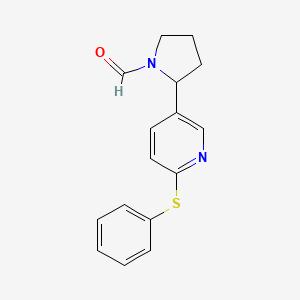

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenylthio group

Preparation Methods

The synthesis of 2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from S-proline via chloroacetylation followed by amidation . The pyridine ring is then introduced through a nucleophilic substitution reaction, where a phenylthio group is attached to the pyridine ring . The final step involves the formation of the carbaldehyde group through oxidation reactions .

Chemical Reactions Analysis

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition . The pyrrolidine and pyridine rings contribute to the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:

2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde: This compound has a phenoxy group instead of a phenylthio group, which affects its reactivity and biological activity.

2-(Phenylthio)pyrrolidin-3-one: This compound lacks the pyridine ring and has different chemical properties and applications.

The uniqueness of this compound lies in its combination of the pyrrolidine, pyridine, and phenylthio groups, which confer specific chemical reactivity and biological activity .

Biological Activity

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C16H16N2OS and a molecular weight of approximately 284.38 g/mol. This compound features a pyrrolidine ring linked to a pyridine moiety that includes a phenylthio substituent. The unique structure of this compound suggests potential biological activities, making it a subject of interest in medicinal chemistry.

The compound's structure can be represented as follows:

Key properties include:

- Molecular Weight : 284.38 g/mol

- CAS Number : 1352517-62-4

Biological Activity

Research on this compound indicates several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity.

- Neuroactive Potential : The presence of the pyridine and pyrrolidine rings suggests possible neuroactive effects, which warrant further investigation.

- Cytotoxicity : While specific cytotoxicity data for this compound is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings and Case Studies

Several studies have explored compounds structurally related to this compound, shedding light on its potential biological activities.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Phenylthio group | Potentially neuroactive, antimicrobial |

| 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde | Isopropylthio group | Neuroactive, antimicrobial |

| 2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde | Cyclohexylthio group | Varies based on cyclization |

| 2-(6-(Methylthio)pyridin-3-yl)pyrrolidine | Methylthio group | Antimicrobial potential |

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Safety and Toxicology

Safety assessments are crucial for any new compound intended for therapeutic use. Although specific toxicological data for this compound are not widely available, related compounds have undergone extensive safety evaluations. It is essential to conduct thorough toxicity studies to establish safe dosage levels and identify any potential adverse effects.

Properties

Molecular Formula |

C16H16N2OS |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-(6-phenylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C16H16N2OS/c19-12-18-10-4-7-15(18)13-8-9-16(17-11-13)20-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10H2 |

InChI Key |

ZJBLZKTWKBBFQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=C(C=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.